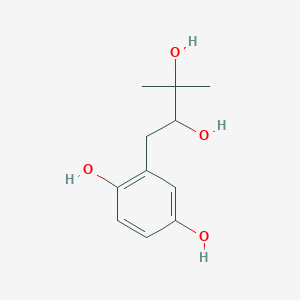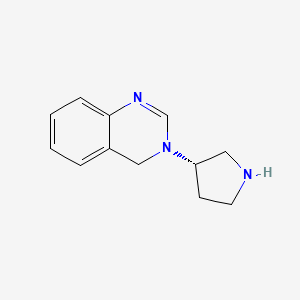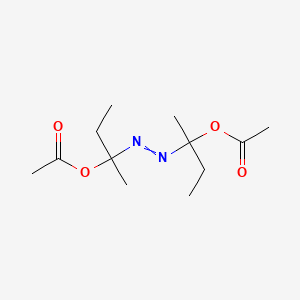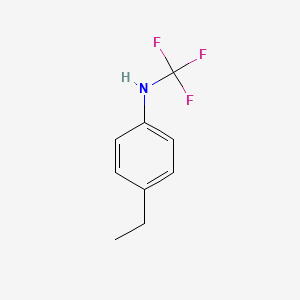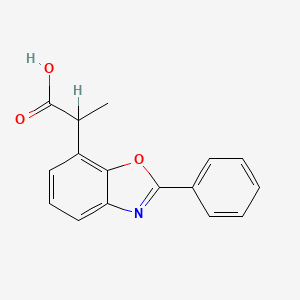
alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Some common methods include:
- Using samarium triflate as a reusable acid catalyst in an aqueous medium .
- Cyclization reactions catalyzed by a combination of Brønsted acid and CuI .
- Reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Some common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) and other peroxides.
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Catalysts: Including metal catalysts like CuI and nanocatalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of cell survival pathways: Modulating gene expression and inducing oxidative stress and DNA damage.
Antioxidant properties: Scavenging reactive oxygen species and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid can be compared with other similar compounds, such as:
Benzoxazole derivatives: These compounds share a similar benzoxazole core structure and exhibit various biological activities.
Hydroxycinnamic acids: These compounds have antioxidant, anti-inflammatory, and anticancer properties.
List of Similar Compounds
- Benzoxazole
- Benzothiazole
- Benzimidazole
- Hydroxycinnamic acids (e.g., caffeic acid, ferulic acid, sinapic acid)
This compound stands out due to its unique combination of structural features and diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
60723-71-9 |
|---|---|
Molekularformel |
C16H13NO3 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
2-(2-phenyl-1,3-benzoxazol-7-yl)propanoic acid |
InChI |
InChI=1S/C16H13NO3/c1-10(16(18)19)12-8-5-9-13-14(12)20-15(17-13)11-6-3-2-4-7-11/h2-10H,1H3,(H,18,19) |
InChI-Schlüssel |
NHWQKXLYPPATQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C2C(=CC=C1)N=C(O2)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


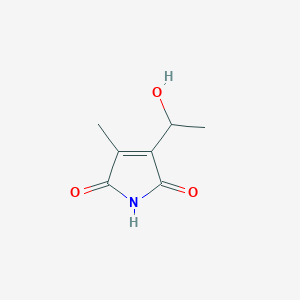
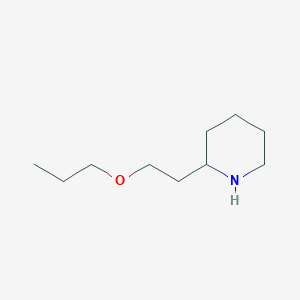
![Butanoic acid, 4-[(phenylthioxomethyl)thio]-](/img/structure/B13949792.png)
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)
![2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949805.png)
![3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13949808.png)



